(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed arylation reaction.
Functionalization with Dimethylamino Group: This can be done through a nucleophilic substitution reaction.
Final Assembly: The final step involves the condensation of the intermediate with the benzo[d][1,3]dioxole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzofuran moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the benzofuran ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline have similar core structures but differ in functional groups.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperine contain the benzo[d][1,3]dioxole moiety but lack the benzofuran structure.
Uniqueness
What sets (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one apart is its combination of the benzofuran and benzo[d][1,3]dioxole moieties, along with the dimethylamino functional group
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)9-13-14(21)5-4-12-18(22)17(25-19(12)13)8-11-3-6-15-16(7-11)24-10-23-15/h3-8,21H,9-10H2,1-2H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJIMZPTGXYAEX-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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